LY2874455 - 1254473-64-7

LY2874455

Catalog Number: EVT-287344
CAS Number: 1254473-64-7
Molecular Formula: C21H19Cl2N5O2
Molecular Weight: 444.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-(E)-2-(4-(2-(5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol, designated as LY2874455, is a potent, selective, small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) []. This molecule demonstrates biological activity against all four FGFR subtypes: FGFR1, FGFR2, FGFR3, and FGFR4 []. LY2874455 exhibits this inhibitory activity with similar potency across all four FGFRs in biochemical assays []. In scientific research, LY2874455 serves as a valuable tool for investigating the roles of FGFR signaling pathways in various biological processes and disease models [, , , , , , , , , , , , , , ].

Mechanism of Action

LY2874455 functions as an ATP-competitive inhibitor of FGFRs [, ]. It binds to the ATP-binding pocket of FGFR kinase domains, preventing the binding of ATP and subsequently blocking the phosphorylation cascade necessary for downstream signal transduction [, ]. This inhibition of FGFR signaling pathways disrupts various cellular processes, including cell growth, survival, migration, and angiogenesis, which are often dysregulated in cancer cells [, , ]. Studies have demonstrated that LY2874455 effectively inhibits both FGF/FGFR-mediated signaling and downstream ERK signaling in various cancer cell lines [, ].

Applications
  • Cancer Research: LY2874455 has shown potential as an anticancer agent in preclinical models of various cancers, including lung, gastric, bladder, endometrial, and liver cancers, as well as multiple myeloma [, , , , , , , ]. It exhibits broad-spectrum antitumor activity in these models, demonstrating the ability to inhibit tumor growth, survival, and angiogenesis [].
  • Radiosensitization: Research suggests that LY2874455 can enhance the sensitivity of cancer cells to radiation therapy, particularly in radioresistant cancers [, , , ]. This radiosensitizing effect stems from LY2874455's ability to inhibit FGFR signaling, which plays a role in cytoprotective pathways activated in response to ionizing radiation [, ].
  • Investigating Drug Resistance: LY2874455 has been used as a tool to investigate mechanisms of drug resistance in cancer, particularly resistance to FGFR inhibitors [, , , ]. Studies have identified specific FGFR2 mutations that confer resistance to other FGFR inhibitors but remain sensitive to LY2874455, highlighting its potential in overcoming resistance mechanisms [].
  • Studying Inflammation: Research has implicated LY2874455 in modulating inflammatory responses, particularly in macrophages [, ]. Studies have shown that LY2874455 can induce autophagy in macrophages, leading to the degradation of immunoproteasomes and subsequent suppression of inflammation [, ].
  • Investigating Esophageal Squamous Cell Carcinoma: Studies have linked LY2874455 to the inhibition of esophageal squamous cell carcinoma (ESCC) progression []. This inhibition occurs through LY2874455's ability to induce autophagy by inhibiting the ERK/MAPK pathway [].
Future Directions
  • Clinical Development: While LY2874455 has shown promise in preclinical settings, further clinical trials are necessary to evaluate its safety, efficacy, and optimal dosing in humans for various cancer types [].
  • Biomarker Development: Identifying predictive biomarkers that can stratify patients who are most likely to benefit from LY2874455 treatment is crucial for optimizing its clinical application [, ].
  • Combination Therapies: Exploring the efficacy of LY2874455 in combination with other therapeutic agents, such as chemotherapy, other targeted therapies, or immunotherapy, could lead to more effective treatment strategies [, , ].
  • Investigating Resistance Mechanisms: Further research is needed to fully elucidate the mechanisms of acquired resistance to LY2874455 and to develop strategies to overcome or prevent such resistance [, ].
  • Exploring New Applications: Investigating the potential of LY2874455 in other disease models where FGFR signaling plays a significant role, such as fibrotic diseases or inflammatory disorders, could uncover novel therapeutic applications [, ].

NVP-BGJ398 (Infigratinib)

Compound Description: NVP-BGJ398, also known as infigratinib, is a potent and selective pan-FGFR inhibitor []. Like LY2874455, it targets FGFR1-3 and demonstrates antitumor activity.

Lenvatinib

Compound Description: Lenvatinib is a multi-kinase inhibitor that targets FGFR1-4, vascular endothelial growth factor receptors (VEGFR) 1-3, platelet-derived growth factor receptor (PDGFR) α, and KIT []. It is approved for the treatment of various cancers, including hepatocellular carcinoma.

Relevance: While both lenvatinib and LY2874455 inhibit FGFRs, lenvatinib possesses a broader target profile [, ]. In a preclinical study on hepatocellular carcinoma patient-derived xenograft models, lenvatinib showed potent antitumor activity across various models, while LY2874455 failed to demonstrate efficacy in one model []. This difference in activity may be attributed to lenvatinib's broader kinase inhibition profile compared to LY2874455.

Dovitinib

Compound Description: Dovitinib is a multi-kinase inhibitor targeting FGFRs, colony stimulating factor 1 receptor (CSF1R), VEGFR2, and other kinases []. It has been investigated for its potential in treating various cancers.

Relevance: Both dovitinib and LY2874455 share FGFR as a common target, but dovitinib also inhibits other kinases involved in tumor growth and survival, including CSF1R and VEGFR2 [, ]. This broader activity profile might contribute to differences in their clinical applications and toxicity profiles.

ENMD-2076

Compound Description: ENMD-2076 is an FGFR inhibitor [].

AZD4547

Compound Description: AZD4547 is an FGFR1/2/3 inhibitor [].

Relevance: AZD4547 and LY2874455 both inhibit FGFR, but LY2874455 demonstrates activity against all four FGFR subtypes, while AZD4547 is selective for FGFR1/2/3 [, ]. This difference in target selectivity may lead to variations in their clinical applications and potential side effects.

Ponatinib

Compound Description: Ponatinib is a multi-kinase inhibitor targeting FGFRs, as well as other kinases like BCR-ABL, VEGFR, and PDGFR [].

Relevance: Both ponatinib and LY2874455 inhibit FGFR, but ponatinib possesses a broader spectrum of kinase inhibition, potentially affecting its therapeutic applications and safety profiles [, ].

Abemaciclib

Compound Description: Abemaciclib is a CDK4/6 inhibitor that disrupts the cell cycle by inhibiting the cyclin-dependent kinases CDK4 and CDK6 [].

Relevance: Although abemaciclib does not directly target FGFR, it has demonstrated synergy with LY2874455 in overcoming gefitinib resistance in NSCLC cells with FGF3/4/19/CCND1 amplification []. This highlights the potential for combination therapy with LY2874455 and agents targeting downstream or parallel pathways implicated in FGFR-driven cancers.

PD173074

Compound Description: PD173074 is a selective FGFR inhibitor [].

Properties

CAS Number

1254473-64-7

Product Name

LY2874455

IUPAC Name

2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol

Molecular Formula

C21H19Cl2N5O2

Molecular Weight

444.3 g/mol

InChI

InChI=1S/C21H19Cl2N5O2/c1-13(21-17(22)10-24-11-18(21)23)30-15-3-5-20-16(8-15)19(26-27-20)4-2-14-9-25-28(12-14)6-7-29/h2-5,8-13,29H,6-7H2,1H3,(H,26,27)/b4-2+/t13-/m1/s1

InChI Key

GKJCVYLDJWTWQU-CXLRFSCWSA-N

SMILES

CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

LY2874455; LY 2874455; LY-2874455.

Canonical SMILES

CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO

Isomeric SMILES

C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3/C=C/C4=CN(N=C4)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.